5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride is a bicyclic compound belonging to the class of pyrido[4,3-d]pyrimidines. This compound is characterized by its unique structure and has garnered attention for its potential applications in various scientific fields. The molecular formula for this compound is and it is identified by the CAS number 908010-94-6 .
This compound is synthesized from precursors that include pyridine and pyrimidine derivatives. It is classified under heterocyclic compounds due to its nitrogen-containing rings. The specific classification of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine derivatives indicates its relevance in medicinal chemistry and material sciences .
The synthesis of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride typically involves multi-step reactions. A common method includes:
Technical details regarding reaction conditions (temperature, solvent choice) are critical for optimizing yield and purity .
The molecular structure of 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride features a bicyclic arrangement with two fused rings containing nitrogen atoms.
InChI=1S/C7H10ClN3O2/c8-9-5-3-11(4-1-2-10)6(12)7(9)13/h1-5H2,(H2,10,11,12)
VHUGZCUFGXQASE-UHFFFAOYSA-N
This structural configuration contributes to its chemical reactivity and biological activity.
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride can participate in various chemical reactions typical of heterocycles:
Technical details regarding these reactions depend on the specific conditions applied (e.g., catalysts used) .
The mechanism of action for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride is primarily related to its interactions with specific biological targets such as enzymes or receptors.
Relevant data is essential for handling and storage protocols in laboratory settings .
5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride has several applications across different scientific domains:
The ongoing research could lead to novel applications and enhanced understanding of its biological significance .
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7